molecular formula C25H22N4O5 B2845857 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide CAS No. 923192-12-5

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2845857
CAS No.: 923192-12-5
M. Wt: 458.474
InChI Key: YUOWSJKFKCKRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[3,2-d]pyrimidine derivative characterized by a benzodioxole-substituted methyl group at position 3 and an N-(4-ethylphenyl)acetamide moiety at position 1. The benzodioxole group may enhance metabolic stability and bioavailability, while the 4-ethylphenylacetamide substituent could influence receptor binding affinity.

Properties

CAS No.

923192-12-5

Molecular Formula

C25H22N4O5

Molecular Weight

458.474

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H22N4O5/c1-2-16-5-8-18(9-6-16)27-22(30)14-28-19-4-3-11-26-23(19)24(31)29(25(28)32)13-17-7-10-20-21(12-17)34-15-33-20/h3-12H,2,13-15H2,1H3,(H,27,30)

InChI Key

YUOWSJKFKCKRNW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with pyrimidine-based analogs from patents and pharmacological studies, focusing on structural features, physicochemical properties, and therapeutic implications.

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Pharmacological Target Physicochemical Data Source
Target Compound: 2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide Pyrido[3,2-d]pyrimidin-2,4-dione 1,3-Benzodioxol-5-ylmethyl; N-(4-ethylphenyl)acetamide Not specified (inference: kinase inhibition) Not available N/A
Example 83 (Patent: 1201300459) Pyrazolo[3,4-d]pyrimidine Dimethylamino; 3-fluoro-4-isopropoxyphenyl; chromen-4-one Kinase inhibition (inferred) MP: 302–304°C; MW: 571.2 g/mol Patent
MEK Inhibitor: N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide Pyrido[4,3-d]pyrimidin-2,4,7-trioxo Cyclopropyl; 2-fluoro-4-iodo-phenylamino; acetamide MEK inhibitor Not available Pharmacological study

Key Observations:

Core Structure Differences: The target compound’s pyrido[3,2-d]pyrimidin-2,4-dione core differs from the pyrazolo[3,4-d]pyrimidine (Example 83) and pyrido[4,3-d]pyrimidin-trioxo (MEK inhibitor) cores.

Substituent Effects: The benzodioxole group in the target compound may improve metabolic stability compared to the fluorine- and isopropoxy-substituted aryl groups in Example 83 .

Physicochemical Properties: Example 83 demonstrates a high melting point (302–304°C), likely due to strong intermolecular interactions from its planar chromen-4-one and pyrazolopyrimidine systems . The target compound’s melting point is unreported but may differ due to its non-planar benzodioxole substituent.

Therapeutic Implications :

  • Pyrido-pyrimidine derivatives are frequently explored as kinase inhibitors. The MEK inhibitor’s pyrido[4,3-d]pyrimidine scaffold highlights the structural flexibility of this class in targeting specific kinases . The target compound’s benzodioxole group could modulate selectivity for isoforms like PI3K or CDKs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.